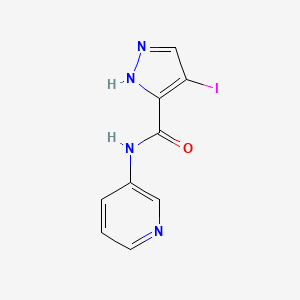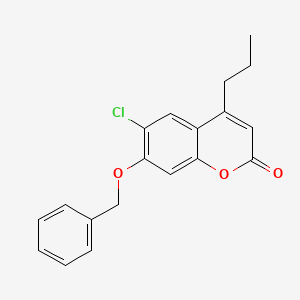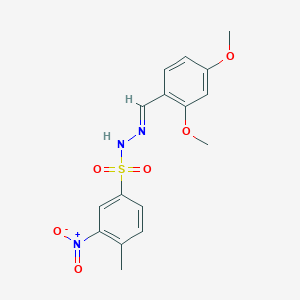
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as DMAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMAPA belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure and properties.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a critical role in cellular processes such as DNA replication and protein synthesis. N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been shown to interact with specific amino acid residues in the active site of enzymes, leading to the disruption of their catalytic activity and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on various cell types and organisms. It has been shown to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and asthma.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is its versatility and potential for use in various scientific applications. It is a stable and easily synthesized compound that can be modified to produce a wide range of derivatives with different properties and functions. However, one of the main limitations of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is its potential toxicity and side effects, which can limit its use in certain applications and require careful handling and storage.
将来の方向性
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, including the development of novel derivatives with enhanced properties and applications. Some possible areas of future research include the investigation of the mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide and its derivatives, the development of new synthetic methods for producing N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide and its derivatives, and the evaluation of their potential therapeutic applications in various diseases and disorders. Overall, N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a promising compound with many potential applications in various fields of scientific research.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that includes the reaction of 3,4-dimethoxyacetophenone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-propen-1-one. This intermediate product is then reacted with 2-methoxybenzaldehyde in the presence of sodium hydroxide to produce N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide. The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor and anticancer activities by inhibiting the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been investigated for its potential as a novel antibacterial and antifungal agent, as well as a potent inhibitor of certain enzymes involved in various metabolic pathways.
特性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-5-4-6-13(15)8-11-18(20)19-14-9-10-16(22-2)17(12-14)23-3/h4-12H,1-3H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIKUPOLMYVMR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)



